10-trifluoroacetyl-DDACTHF
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Overview
Description
10-trifluoroacetyl-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid, commonly referred to as 10-trifluoroacetyl-DDACTHF, is a novel folate analogue. This compound has been designed to specifically inhibit glycinamide ribonucleotide transformylase (GAR Tfase), an enzyme involved in the de novo purine biosynthesis pathway . The compound has shown significant potential as an anti-neoplastic agent due to its high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-trifluoroacetyl-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid involves a multi-step processThis is typically achieved through the reaction of trifluoroacetic anhydride with the precursor molecule under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 10-trifluoroacetyl-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards . The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
10-trifluoroacetyl-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The trifluoroacetyl group can be substituted with other functional groups to create new analogues.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
Scientific Research Applications
10-trifluoroacetyl-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting GAR Tfase, which is crucial for purine biosynthesis.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit tumor cell proliferation.
Mechanism of Action
The mechanism of action of 10-trifluoroacetyl-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid involves the inhibition of glycinamide ribonucleotide transformylase (GAR Tfase). The compound binds to the active site of the enzyme, preventing the formation of glycinamide ribonucleotide, a key intermediate in purine biosynthesis . This inhibition disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis, leading to the suppression of tumor cell growth .
Comparison with Similar Compounds
Similar Compounds
Lometrexol: Another GAR Tfase inhibitor that has been in clinical trials.
10-formyltetrahydrofolic acid: A natural cofactor for GAR Tfase.
Uniqueness
10-trifluoroacetyl-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid is unique due to its high specificity and potency in inhibiting GAR Tfase. Unlike other inhibitors, it is effectively transported into cells by the reduced folate carrier and is intracellularly sequestered by polyglutamation . This enhances its efficacy and reduces potential side effects compared to other similar compounds .
Properties
Molecular Formula |
C22H24F3N5O7 |
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Molecular Weight |
527.4 g/mol |
IUPAC Name |
2-[[4-[6-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-1,1,1-trifluoro-2-oxohexan-3-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24F3N5O7/c23-22(24,25)16(33)12(2-1-3-13-17(26)29-21(27)30-19(13)35)10-4-6-11(7-5-10)18(34)28-14(20(36)37)8-9-15(31)32/h4-7,12,14H,1-3,8-9H2,(H,28,34)(H,31,32)(H,36,37)(H5,26,27,29,30,35) |
InChI Key |
GMLVQBYTPQKEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCC2=C(N=C(NC2=O)N)N)C(=O)C(F)(F)F)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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